molecular formula C13H16BrNO B1526283 (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole CAS No. 1305322-94-4

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Cat. No. B1526283
M. Wt: 282.18 g/mol
InChI Key: JLWQQWPXJJGMSW-LLVKDONJSA-N
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Description

“(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The “S” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms. The “4-Bromophenyl” and “4-t-butyl” indicate substituents on the oxazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction, followed by substitution reactions to introduce the “4-Bromophenyl” and “4-t-butyl” groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the oxazole ring, with the “4-Bromophenyl” and “4-t-butyl” groups attached at the 2-position. The bromophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring. The t-butyl group is likely to adopt a tetrahedral geometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the oxazole ring and the substituents. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions. The t-butyl group is generally quite inert but could potentially undergo oxidation reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen. The oxazole ring could contribute to the compound’s polarity and influence its solubility .

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that derivatives similar to (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole, such as 2-(2-arylphenyl)benzoxazoles, show selective inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a significant role in inflammation and pain. These compounds have been synthesized and evaluated for their in vivo anti-inflammatory potency, demonstrating comparable or superior effects to clinically used NSAIDs like celecoxib and diclofenac (Kapileswar Seth et al., 2014).

Antimicrobial and Antitumor Activities

Several studies have explored the synthesis and biological evaluation of derivatives for their antimicrobial and antitumor activities. For instance, 1,2,3-triazole derivatives tethering fluorinated 1,2,4-triazole and lipophilic side chains were synthesized, characterized, and assessed for their antimicrobial potency against a range of bacteria and fungi, displaying promising activities (N. Rezki et al., 2017). Moreover, benzothiazole derivatives have shown potent inhibitory activities against breast cancer cell lines, highlighting the potential of similar structures for cancer therapy (D. Shi et al., 1996).

Future Directions

The study and application of this compound would depend on its intended use. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

(4S)-2-(4-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWQQWPXJJGMSW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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